1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine
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Overview
Description
1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, an oxadiazole ring, and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the 2-chloro-3-methylimidazole ring. This can be achieved through the reaction of 2-chloroacetophenone with methylamine under acidic conditions.
Formation of the Oxadiazole Ring: The next step is the formation of the 1,2,4-oxadiazole ring. This can be synthesized by reacting the imidazole derivative with hydrazine and carbon disulfide under basic conditions.
Coupling with Phenyl Group: The final step involves coupling the oxadiazole-imidazole intermediate with a phenyl group. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine: Similar in structure but with different substituents on the imidazole or oxadiazole rings.
2-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine: Variation in the position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-20(2)9-10-4-6-11(7-5-10)13-18-14(22-19-13)12-8-17-15(16)21(12)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRNMHBFTGZGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C2=NC(=NO2)C3=CC=C(C=C3)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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